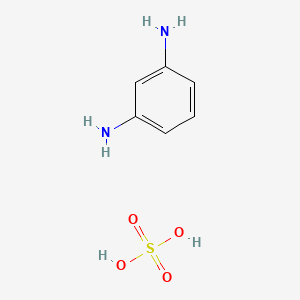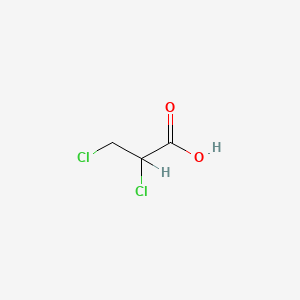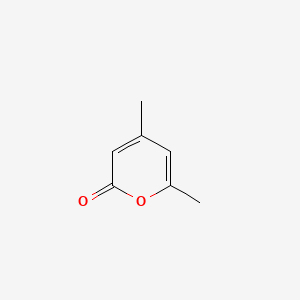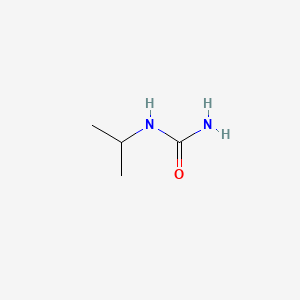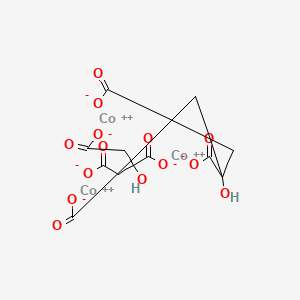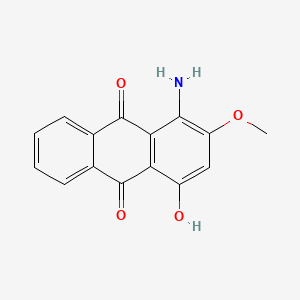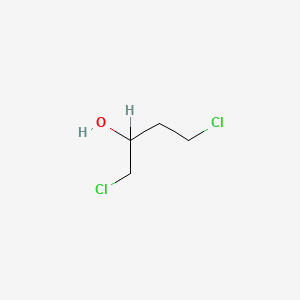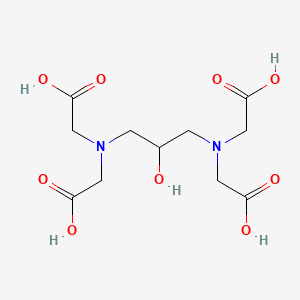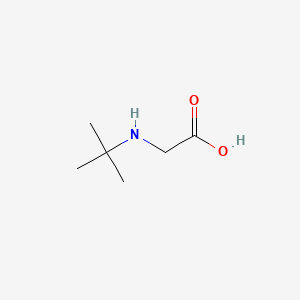
2-(tert-ブチルアミノ)酢酸
概要
説明
2-(Tert-butylamino)acetic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a tert-butyl group
科学的研究の応用
2-(Tert-butylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-(Tert-butylamino)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Reaction of tert-butylamine with chloroacetic acid:
Another method involves the reductive amination of glyoxylic acid with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2-(Tert-butylamino)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-(Tert-butylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-(Tert-butylamino)acetic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Tert-butylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butylamino)propionic acid: Similar structure with an additional methyl group.
2-(Tert-butylamino)butyric acid: Similar structure with a longer carbon chain.
Uniqueness
2-(Tert-butylamino)acetic acid is unique due to its specific combination of the tert-butyl group and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
特性
CAS番号 |
58482-93-2 |
|---|---|
分子式 |
C6H12NNaO2 |
分子量 |
153.15 g/mol |
IUPAC名 |
sodium;2-(tert-butylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
InChIキー |
AAPQJQRIUSSYBB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)NCC(=O)O |
正規SMILES |
CC(C)(C)NCC(=O)[O-].[Na+] |
配列 |
G |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?
A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified 2-(Tert-butylamino)acetic acid as a potential intermediate compound in the degradation pathway []. This finding suggests that 2-(Tert-butylamino)acetic acid could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of 2-(Tert-butylamino)acetic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
